molecular formula C23H27N3O2S B5055535 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide

3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide

Cat. No. B5055535
M. Wt: 409.5 g/mol
InChI Key: FGDHSFXNXYXSSP-UHFFFAOYSA-N
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Description

3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide, also known as BZP, is a synthetic compound that has gained attention in recent years due to its potential as a pharmacological tool. BZP is a member of the piperidine class of compounds and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide is complex and involves multiple neurotransmitter systems. 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been shown to act as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the synapse. This leads to increased activation of dopamine receptors and can result in a variety of biochemical and physiological effects. 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has also been shown to act as a serotonin releasing agent, which increases the concentration of serotonin in the synapse. This can result in a variety of effects, including mood enhancement and increased sociability. Finally, 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been shown to act as a GABA receptor agonist, which can result in sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide are varied and depend on the dose and route of administration. 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been shown to have stimulant effects at low doses, including increased locomotor activity, increased heart rate, and increased blood pressure. 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has also been shown to have mood-enhancing effects, including increased sociability and euphoria. At higher doses, 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide can have sedative effects, including decreased locomotor activity and decreased heart rate. 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has also been shown to have anxiogenic effects, including increased anxiety and panic.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide as a pharmacological tool is its specificity for the dopamine, serotonin, and GABA systems. This allows researchers to study the role of these neurotransmitter systems in behavior and cognition. Another advantage is the reproducibility of the synthesis method, which allows for reliable and consistent results. However, one limitation of using 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide is its potential for abuse, which can complicate interpretation of results. In addition, the effects of 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide can vary depending on the dose and route of administration, which can make it difficult to compare results across studies.

Future Directions

There are several future directions for research on 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide. One area of interest is the development of more selective and potent compounds that target specific neurotransmitter systems. Another area of interest is the study of the long-term effects of 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide on behavior and cognition. Finally, there is a need for more research on the potential therapeutic applications of 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide, particularly in the treatment of psychiatric disorders such as depression and anxiety.
Conclusion:
In conclusion, 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide is a synthetic compound that has gained attention in recent years due to its potential as a pharmacological tool. 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been shown to have a variety of biochemical and physiological effects, including stimulant, mood-enhancing, and sedative effects. 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been used in the study of the dopamine, serotonin, and GABA systems, and has potential therapeutic applications in the treatment of psychiatric disorders. While there are limitations to its use, 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide remains a valuable tool for scientific research.

Synthesis Methods

The synthesis method of 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide involves the reaction of 2-aminobenzothiazole with 4-piperidinylmethyl chloride, followed by the reaction of the resulting compound with 3-methoxybenzoyl chloride. The final product is obtained by recrystallization from ethanol. This synthesis method has been described in detail in several research papers and is considered to be reliable and reproducible.

Scientific Research Applications

3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been used as a pharmacological tool in several scientific research studies. One of the main applications of 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide is in the study of the dopamine system. 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been shown to act as a dopamine reuptake inhibitor, which makes it useful for studying the role of dopamine in behavior and cognition. 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has also been used in the study of the serotonin system, as it has been shown to act as a serotonin releasing agent. In addition, 3-[1-(1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]-N-(3-methoxyphenyl)propanamide has been used in the study of the GABA system, as it has been shown to act as a GABA receptor agonist.

properties

IUPAC Name

3-[1-(1,3-benzothiazol-2-ylmethyl)piperidin-4-yl]-N-(3-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-28-19-6-4-5-18(15-19)24-22(27)10-9-17-11-13-26(14-12-17)16-23-25-20-7-2-3-8-21(20)29-23/h2-8,15,17H,9-14,16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDHSFXNXYXSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)CC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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